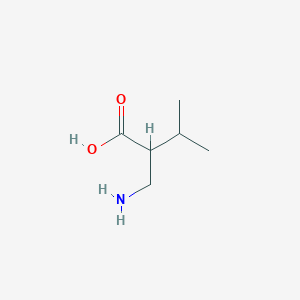

2-(Aminomethyl)-3-methylbutanoic acid

CAS No.: 16934-21-7; 203854-54-0; 210345-86-1

Cat. No.: VC5833846

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16934-21-7; 203854-54-0; 210345-86-1 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.175 |

| IUPAC Name | 2-(aminomethyl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

| Standard InChI Key | UUQYMNPVPQLPID-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN)C(=O)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with critical functional groups:

-

Aminomethyl group (-CHNH): Positioned at C2, this group confers nucleophilic reactivity, enabling peptide bond formation and metal coordination .

-

Methyl branch (-CH(CH): At C3, this substituent introduces steric hindrance, influencing conformational stability and solubility .

The stereochemistry of the C2 center defines its enantiomers:

-

(R)-2-(Aminomethyl)-3-methylbutanoic acid (CID 11018900):

-

Racemic mixture (CID 15775457):

Table 1: Comparative Structural Properties

Synthesis and Analytical Characterization

Synthetic Routes

While direct synthesis protocols for 2-(aminomethyl)-3-methylbutanoic acid are sparingly documented, analogous β-amino acid methodologies suggest potential pathways:

-

Strecker Synthesis: Reaction of 3-methylbutanal with ammonium cyanide, followed by hydrolysis to yield the aminomethyl group .

-

Enzymatic Resolution: Use of lipases or acylases to separate enantiomers from racemic mixtures, enhancing optical purity .

Spectroscopic Profiling

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR):

Table 2: Predicted Collision Cross Section (CCS) for (R)-Enantiomer

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 132.10192 | 129.1 |

| [M+Na] | 154.08386 | 136.5 |

| [M-H] | 130.08736 | 127.3 |

Functional Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as a chiral building block in neurologically active agents. For example, its hydrochloride salt (ChemImpex) enhances blood-brain barrier permeability in GABA analogue prodrugs .

Peptide Engineering

Incorporation into peptide backbones introduces conformational rigidity, improving protease resistance. This property is exploited in antimicrobial peptide design .

Materials Science

Coordination complexes with transition metals (e.g., Cr(III), V(IV)) exhibit antibacterial activity, though such studies predominantly involve structurally similar amino acids .

Future Research Directions

-

Enantioselective Synthesis: Developing cost-effective catalytic asymmetric methods.

-

Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic pathways.

-

Ecotoxicology: Assessing environmental persistence and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume